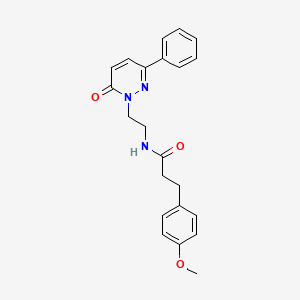

3-(4-methoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide

CAS No.: 921571-39-3

Cat. No.: VC6554537

Molecular Formula: C22H23N3O3

Molecular Weight: 377.444

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921571-39-3 |

|---|---|

| Molecular Formula | C22H23N3O3 |

| Molecular Weight | 377.444 |

| IUPAC Name | 3-(4-methoxyphenyl)-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]propanamide |

| Standard InChI | InChI=1S/C22H23N3O3/c1-28-19-10-7-17(8-11-19)9-13-21(26)23-15-16-25-22(27)14-12-20(24-25)18-5-3-2-4-6-18/h2-8,10-12,14H,9,13,15-16H2,1H3,(H,23,26) |

| Standard InChI Key | CATWXOZVDYGTDM-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |

Introduction

3-(4-Methoxyphenyl)-N-(2-(6-Oxo-3-Phenylpyridazin-1(6H)-yl)ethyl)propanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antitumor, and enzyme inhibitory effects. This article provides a detailed exploration of the compound's chemical properties, synthesis, potential applications, and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions, starting from commercially available precursors:

-

Formation of the Pyridazinone Core:

-

The pyridazinone nucleus is synthesized via cyclization reactions involving hydrazine derivatives and diketones.

-

-

Attachment of the Phenyl Group:

-

A phenyl substituent is introduced through electrophilic aromatic substitution or coupling reactions.

-

-

Amide Formation:

-

The final step involves coupling the pyridazinone intermediate with a methoxyphenyl-propanoyl chloride derivative using amide bond-forming reagents such as carbodiimides.

-

Each step requires careful optimization to ensure high yield and purity.

Analytical Characterization

The compound can be characterized using advanced spectroscopic techniques:

| Technique | Purpose |

|---|---|

| 1H NMR & 13C NMR | Identification of hydrogen and carbon environments in the molecule. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. |

| Infrared Spectroscopy (IR) | Detection of functional groups such as amides and ketones. |

| X-Ray Crystallography | Structural elucidation at atomic resolution (if crystalline). |

These methods ensure accurate identification and validation of the compound's structure.

Potential Applications

The compound's structure suggests several applications:

-

Pharmaceutical Development:

-

Potential lead compound for anti-inflammatory or anticancer drug discovery.

-

-

Chemical Biology Tools:

-

May serve as a probe for studying enzyme mechanisms or protein-ligand interactions.

-

-

Material Science:

-

Aromatic amides like this compound could be explored for supramolecular chemistry applications due to their hydrogen-bonding capabilities.

-

Research Gaps and Future Directions

While promising, research on this compound is still in its nascent stages:

-

Biological Testing:

-

In vitro and in vivo studies are needed to evaluate pharmacokinetics, toxicity, and efficacy.

-

-

Structure-Activity Relationship (SAR):

-

Modifications to the methoxyphenyl or pyridazinone groups could optimize activity.

-

-

Computational Studies:

-

Molecular docking and dynamics simulations can predict target interactions.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume